

A Spectroscopic Comparison of H-Aic-OH and Structurally Related Amino Acids

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Compound of Interest

Compound Name: 2-Amino-2-indancarboxylic acid

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This guide provides a comparative analysis of the spectroscopic properties of H-Aic-OH (2-aminoindane-2-carboxylic acid) with structurally analogous compounds. Due to the limited availability of public spectroscopic data for H-Aic-OH, this document serves as a framework, presenting available data for similar compounds to offer a baseline for comparison once experimental data for H-Aic-OH is acquired. The selected compounds for comparison are Phenylalanine, 1-Aminocyclohexanecarboxylic acid, and Indane-2-carboxylic acid, chosen for their structural similarities and differences, which are highlighted through spectroscopic analysis.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are interested in the detailed spectroscopic characterization of constrained amino acids and their analogues.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the selected compounds. The data for H-Aic-OH is currently unavailable and is marked as "Data not available".

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons	α -Proton	β -Protons	Other Aliphatic Protons	NH ₂ Protons	COOH Proton
H-Aic-OH	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Phenylalanine	~7.2-7.4	~3.99	~3.13, ~3.29	-	Data not available	Data not available
1-Aminocyclohexanecarboxylic acid	-	-	~1.2-2.1	~1.2-2.1	Data not available	Data not available
Indane-2-carboxylic acid	~7.1-7.3	~3.4	~3.1, ~3.2	-	-	~12.0

Table 2: ¹³C NMR Spectroscopic Data (δ , ppm)

Compound	Carbonyl Carbon (C=O)	Quaternary Carbon (C α)	Aromatic Carbons	Aliphatic Carbons
H-Aic-OH	Data not available	Data not available	Data not available	Data not available
Phenylalanine	~175	~55	~127, ~128, ~129, ~136	~38
1-Aminocyclohexanecarboxylic acid	~182	~60	-	~22, ~25, ~35
Indane-2-carboxylic acid	~179	-	~124, ~126, ~143	~38, ~43

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	N-H Stretch (Amine)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=O Stretch (Carbonyl)
H-Aic-OH	Data not available	Data not available	Data not available	Data not available	Data not available
Phenylalanine	~3000-2500 (broad)	~3100-3000	~3030	~2960-2850	~1710
1-Aminocyclohexanecarboxylic acid	~3000-2500 (broad)	~3100-3000	-	~2940-2860	~1700
Indane-2-carboxylic acid	~3000-2500 (broad)	-	~3070-3020	~2950-2850	~1700

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
H-Aic-OH	Data not available	Data not available
Phenylalanine	165	120 ([M-COOH] ⁺), 74
1-Aminocyclohexanecarboxylic acid	143	98 ([M-COOH] ⁺), 84
Indane-2-carboxylic acid	162	117 ([M-COOH] ⁺), 116, 91

Experimental Protocols

The data presented in this guide is typically acquired using the following standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Sample Preparation: Samples are typically dissolved in a deuterated solvent such as Deuterium Oxide (D_2O), Chloroform-d (CDCl_3), or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Standard pulse sequences are used for both ^1H and ^{13}C NMR. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

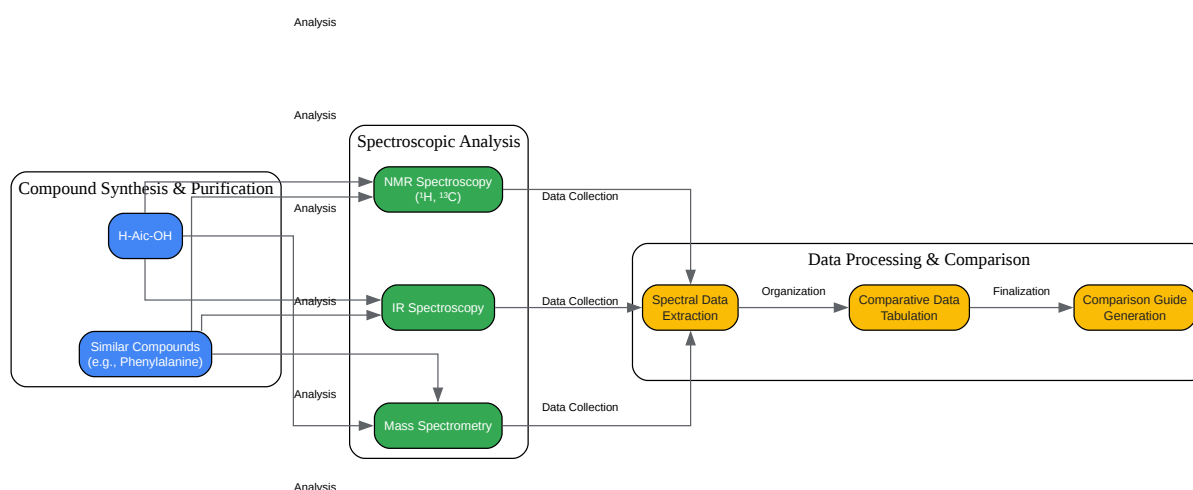
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra.
- Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: The spectra are typically recorded in the range of 4000 to 400 cm^{-1} .
- Data Presentation: The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.
- Sample Introduction: The sample is introduced into the ion source, often after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high voltage is applied to a liquid to create an aerosol.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic comparison of chemical compounds.



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Caption: Generalized workflow for spectroscopic comparison of chemical compounds.

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